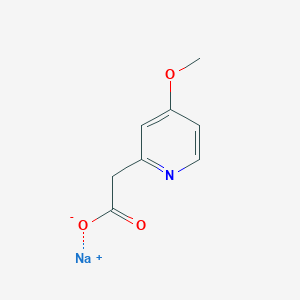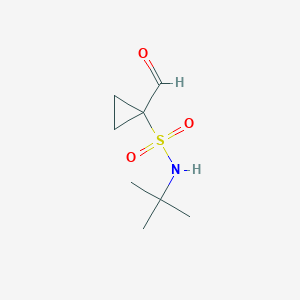
Sodium 2-(4-methoxypyridin-2-yl)acetate
Descripción general
Descripción
Sodium 2-(4-methoxypyridin-2-yl)acetate is a chemical compound with the CAS Number: 1803561-74-1 . It has a molecular weight of 189.15 and its IUPAC name is sodium 2-(4-methoxypyridin-2-yl)acetate . It is a white crystalline powder that belongs to the class of pyridine derivatives.
Molecular Structure Analysis
The InChI code for Sodium 2-(4-methoxypyridin-2-yl)acetate is 1S/C8H9NO3.Na/c1-12-7-2-3-9-6(4-7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 .
Physical And Chemical Properties Analysis
Sodium 2-(4-methoxypyridin-2-yl)acetate is a powder . The storage temperature is 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Applications in Chemical Synthesis
Sodium 2-(4-methoxypyridin-2-yl)acetate and related compounds have been extensively used in chemical synthesis. For instance, a study by Elinson et al. (2017) highlights a novel domino reaction using sodium acetate to produce substituted 4-pyridinyl-2-amino-4H-chromenes. These compounds are significant for diverse biomedical applications, demonstrating the compound's role in synthesizing medically relevant scaffolds (Elinson et al., 2017). Similarly, sodium acetate has been used to catalyze a tandem Knoevenagel–Michael multicomponent reaction to produce compounds promising for human cardiovascular diseases therapy (Elinson et al., 2013).
Applications in Medicinal Chemistry
Sodium 2-(4-methoxypyridin-2-yl)acetate derivatives also play a crucial role in medicinal chemistry. Pang et al. (2018) developed a protocol using sodium hydride in the presence of lithium iodide for the nucleophilic amination of methoxypyridines and their derivatives, offering concise access to various aminopyridines of medicinal interest (Pang et al., 2018). In another study, synthesis and microbiological activity of 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives were reported, where some of the prepared compounds demonstrated significant bacteriostatic or tuberculostatic activity (Miszke et al., 2008).
Applications in Material Science
The compound and its derivatives also find applications in material science. For instance, the synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, where methodology for efficient access to these core structures has been developed, paves the way for potential rapid access to other heterocyclic analogues, useful in large-scale synthesis (Morgentin et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
sodium;2-(4-methoxypyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.Na/c1-12-7-2-3-9-6(4-7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMAABRWLBGFGA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(4-methoxypyridin-2-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1445809.png)



![Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1445815.png)